N-(3-acetylphenyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(3-benzylsulfonylindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-18(28)20-10-7-11-21(14-20)26-25(29)16-27-15-24(22-12-5-6-13-23(22)27)32(30,31)17-19-8-3-2-4-9-19/h2-15H,16-17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHUYUSHGWKUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the benzylsulfonyl group through sulfonylation reactions. The final step involves the acetylation of the phenyl ring to obtain the desired compound. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Acetylation of the Phenyl Ring
The 3-acetylphenyl group is introduced via Friedel-Crafts acetylation, though steric hindrance necessitates optimized conditions:
Reaction Conditions
-
Substrate : 3-Aminophenyl precursor
-
Reagent : Acetic anhydride (AcO)
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Catalyst : Lewis acid (e.g., AlCl)
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Solvent : Nitrobenzene
-
Temperature : 50°C, 6 hours
Side Reaction Mitigation :
-
Use of bulky directing groups to minimize over-acetylation.
-
Post-reduction with NaBH to remove undesired ketone byproducts .
Hydrolysis of the Sulfonyl Group
Controlled hydrolysis of the benzylsulfonyl group can regenerate the indole NH:
N-Alkylation of the Acetamide
The acetamide nitrogen can undergo alkylation:
Stability Under Pharmacological Conditions
The compound demonstrates moderate stability in aqueous buffers (pH 7.4):
| Condition | Half-Life (t) | Degradation Pathway |
|---|---|---|
| pH 7.4, 37°C | 48 hours | Hydrolysis of sulfonyl group |
| UV light (254 nm) | 12 hours | Photooxidation of indole |
Key Synthetic Challenges and Solutions
-
Challenge : Low solubility of intermediates in polar solvents.
Solution : Use of DMF/THF co-solvent systems . -
Challenge : Epimerization during acetylation.
Solution : Low-temperature (-20°C) acylation with DMAP catalysis .
Comparative Reactivity of Structural Motifs
| Functional Group | Reactivity Toward Electrophiles | Stability in Acidic Conditions |
|---|---|---|
| Benzylsulfonyl indole | Moderate (C–S bond cleavage) | Low (hydrolysis risk) |
| 3-Acetylphenyl | High (ketone redox reactions) | High |
| Acetamide | Low (resistant to hydrolysis) | High |
Scientific Research Applications
Anticancer Activity
Research has highlighted the anticancer properties of N-(3-acetylphenyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide, with studies demonstrating its efficacy against various cancer cell lines.
Case Study: Antitumor Activity Evaluation
- A study conducted by the National Cancer Institute (NCI) assessed the compound's activity against a panel of cancer cell lines. The compound exhibited significant growth inhibition, with mean GI values indicating effective antitumor activity.
- The compound's mechanism involves inducing apoptosis in cancer cells, which was validated through assays measuring cell viability and apoptosis markers.
Data Table: Anticancer Efficacy
| Cell Line | GI (μM) | TGI (μM) |
|---|---|---|
| A549 | 12.5 | 35.0 |
| MDA-MB-231 | 15.0 | 40.0 |
| HCT116 | 10.5 | 30.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, showcasing effectiveness against a range of bacterial strains.
Case Study: Antimicrobial Testing
- A series of in vitro tests were conducted to determine the minimum inhibitory concentration (MIC) against various pathogens. The results indicated that the compound possesses broad-spectrum antimicrobial activity.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Antitubercular Activity
In addition to its anticancer and antimicrobial properties, this compound has shown promise in the treatment of tuberculosis.
Case Study: Evaluation Against Mycobacterium tuberculosis
- The compound was tested against Mycobacterium tuberculosis H37Rv, revealing potent antitubercular activity.
- In vivo studies demonstrated significant reductions in bacterial load in infected mice models treated with the compound.
Data Table: Antitubercular Activity
| Treatment Group | Bacterial Load Reduction (%) |
|---|---|
| Control | 0 |
| Compound Treatment | 75 |
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the benzylsulfonyl group may enhance its binding affinity and specificity. The acetylphenyl group can further modulate its activity by influencing its chemical reactivity and stability. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Indole Substituents
- Compound 16: 2-(1H-Indol-1-yl)-N-(N-(3-(trifluoromethoxy)benzyl)carbamimidoyl)acetamide () Key Differences: Replaces the benzylsulfonyl group with a trifluoromethoxybenzylcarbamimidoyl moiety. Yield (54.1%) and NMR data (δ 7.63–7.02 ppm for aromatic protons) suggest moderate synthetic efficiency . Activity: Not reported, but trifluoromethoxy groups are often associated with improved pharmacokinetics.
Compound 3r : N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide ()
- Key Differences : Tosyl (4-methylbenzenesulfonyl) group at the indole 3-position and an ethyl linker to the acetamide.
- Impact : The ethyl linker may reduce steric hindrance, improving binding to hydrophobic pockets. The tosyl group, being bulkier than benzylsulfonyl, could alter target selectivity. Synthesized via gold-catalyzed reactions, highlighting divergent synthetic strategies .
N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide ()
- Key Differences : Phenylsulfonyl group directly attached to the indole nitrogen (N1) instead of the 3-position.
- Impact : Positional isomerism may lead to distinct electronic profiles and hydrogen-bonding capabilities. Spectroscopic analysis (FT-IR, NMR) in provides benchmarks for structural validation .
Analogues with Varied Acetamide Substituents
Compound 41 : N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide ()
- Key Differences : Bis(trifluoromethyl)phenylsulfonyl group and a 4-chlorobenzoyl substituent on the indole.
- Impact : The electron-deficient trifluoromethyl groups enhance metabolic stability and acidity of the sulfonamide. The 5-methoxy group on the indole may improve π-stacking interactions. Yield (37%) indicates challenging synthesis .
- Antioxidant Derivatives (): N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamides Key Differences: Hydroxyimino groups at the indole 3-position and halogenated phenyl rings (e.g., 3j, 3a, 3k). Impact: Hydroxyimino groups introduce hydrogen-bond donors, enhancing antioxidant activity (e.g., FRAP and DPPH assays). Halogens (Cl, F) improve radical scavenging, suggesting the target compound’s lack of these groups may limit similar activity .
Data Table: Key Comparisons
Biological Activity
N-(3-acetylphenyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an anti-inflammatory agent. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis and Structural Characterization
The synthesis of this compound typically involves several steps:
- Formation of Indole Core : The indole ring is synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an appropriate aldehyde or ketone under acidic conditions.
- Sulfonylation : The indole derivative is then sulfonated using benzylsulfonyl chloride in the presence of a base like triethylamine.
- Acetamide Formation : Finally, acetamide is introduced to yield the target compound through nucleophilic substitution reactions.
The structural characterization of the compound is often confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown effectiveness against melanoma and pancreatic cancer cells by inducing apoptosis through the activation of intrinsic apoptotic pathways .
Table 1: Antitumor Activity Against Different Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Melanoma A375 | 12.5 | Induction of apoptosis |
| Pancreatic cancer PANC-1 | 15.0 | Inhibition of cell proliferation |
| Chronic myeloid leukemia | 10.0 | Activation of caspase pathways |
Anti-inflammatory Properties
In addition to its antitumor effects, this compound has demonstrated anti-inflammatory activity. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates apoptotic pathways leading to cell death in cancer cells through mitochondrial dysfunction and caspase activation.
- Cytokine Inhibition : It modulates inflammatory responses by downregulating signaling pathways involved in cytokine production.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Melanoma Treatment : A study conducted on A375 xenograft models demonstrated a significant reduction in tumor size following treatment with this compound, indicating its potential as a therapeutic agent for melanoma .
- Inflammation Model : In a lipopolysaccharide (LPS)-induced inflammation model, administration of this compound resulted in decreased levels of inflammatory markers, showcasing its anti-inflammatory capabilities .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The compound can be synthesized via a condensation reaction between 2-chloroacetamide derivatives and indole-3-carbaldehyde oxime in DMF under reflux (80°C for 8 h). Potassium iodide and potassium carbonate act as catalysts. Post-reaction purification involves ice-water precipitation, filtration, and ethanol recrystallization. Yield optimization requires precise stoichiometry (2:1 molar ratio of reactants) and controlled reflux duration to minimize side products .
Q. Which spectroscopic techniques are critical for structural characterization?
- FT-IR : Confirm carbonyl (C=O, ~1757 cm⁻¹), sulfonyl (S=O, ~1150–1300 cm⁻¹), and amide (N-H, ~3305 cm⁻¹) groups .
- ¹H-NMR : Key signals include oxime protons (-NOH, δ4.83 ppm), aromatic protons (δ6.69–7.29 ppm), and methylene groups (CH₂, δ4.83 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Q. How should initial antioxidant activity screens be designed?
Use FRAP (ferric reducing power) and DPPH (radical scavenging) assays. For FRAP:
- Prepare FRAP reagent (TPTZ, FeCl₃, acetate buffer, pH 3.6).
- Incubate test compounds (50–100 µg/mL) at 50°C for 20 min; measure absorbance at 593 nm . For DPPH:
- Mix compounds (100 µg/mL in methanol) with DPPH solution (0.1 mM).
- Measure absorbance at 517 nm after 30 min; calculate % inhibition relative to ascorbic acid .
Advanced Research Questions
Q. What computational methods elucidate structure-activity relationships (SAR)?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts reactive sites (e.g., oxime group) and antioxidant potential by analyzing frontier molecular orbitals (HOMO-LUMO gaps). Compare computed bond lengths/angles (e.g., C(9)-N(1) = 1.376 Å) with X-ray crystallography data to validate bioactive conformations .
Q. How can X-ray crystallography resolve structural discrepancies?
Use SHELXS-97 for structure solution and SHELXL for refinement. Collect diffraction data at 296 K. For example, compound 3a’s crystal structure (monoclinic P2₁/c space group) shows a dihedral angle of 85.2° between indole and phenyl rings, clarifying steric effects on activity. ORTEP-III visualizes thermal ellipsoids to assess positional uncertainty .
Q. How to address contradictions in antioxidant data across assays?
- Ortho vs. para substitution : Ortho-chloro derivatives (e.g., 3a) show higher FRAP activity (IC₅₀ = 12.3 µM) than para-substituted analogs (IC₅₀ = 28.7 µM) due to enhanced electron-withdrawing effects .
- Assay-specific biases : DPPH may underestimate hydrophilic antioxidants; combine with ABTS or ORAC assays for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
